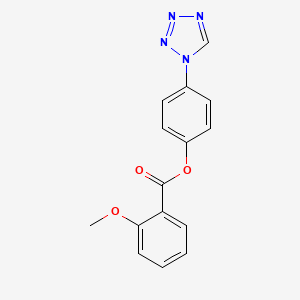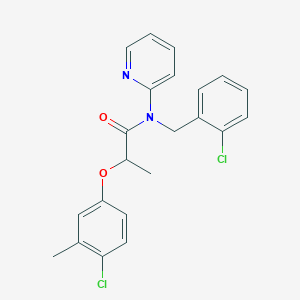![molecular formula C22H20N2O2S B11333096 1-(3-acetylphenyl)-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333096.png)
1-(3-acetylphenyl)-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮是一种复杂的有机化合物,属于嘧啶-2-酮类。该化合物以其独特的结构为特征,包括乙酰基苯基基团、苄基硫代基团和四氢环戊[d]嘧啶-2-酮核心。
准备方法
合成路线和反应条件
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮的合成可以通过一个多步过程实现,该过程涉及适当前体的环化。 一种常用的方法涉及使用三组分环化反应,该反应包括在受控条件下缩合乙酰基苯基衍生物、苄基硫代化合物和合适的环戊烷衍生物 。 该反应通常需要催化剂和特定的反应条件,例如温度和溶剂,以获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及将实验室合成方法扩大到更大的反应器并优化反应条件以提高收率和纯度。 使用连续流动反应器和先进的纯化技术,例如色谱法,可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂氧化,导致形成相应的亚砜或砜。
还原: 还原反应可以将酮基转化为醇,或将嘧啶酮环还原为二氢嘧啶。
常见的试剂和条件
氧化: 通常使用过氧化氢或间氯过苯甲酸 (m-CPBA) 等试剂。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是典型的还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于实现取代反应。
形成的主要产物
氧化: 亚砜或砜。
还原: 醇或二氢嘧啶。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块,并用作有机合成的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的化学结构和生物活性,探索其作为潜在治疗剂的可能性。
工业: 用于开发新材料,并用作合成功能化化合物的先驱。
作用机制
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可能通过结合酶或受体来发挥作用,调节其活性并影响细胞过程。 需要对其分子靶标和途径进行详细的研究才能完全了解其作用机制。
相似化合物的比较
类似化合物
嘧啶-2-酮衍生物: 具有类似核心结构但具有不同取代基的化合物。
苄基硫代化合物: 含有苄基硫代基团但具有不同核心结构的化合物。
乙酰基苯基衍生物: 具有连接到各种核心结构的乙酰基苯基基团的化合物。
独特性
1-(3-乙酰基苯基)-4-(苄基硫代)-1,5,6,7-四氢-2H-环戊[d]嘧啶-2-酮由于其功能基团的特定组合及其在多个领域的潜在应用而具有独特性。 它的独特结构允许多种化学反应性和生物活性,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C22H20N2O2S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
1-(3-acetylphenyl)-4-benzylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-15(25)17-9-5-10-18(13-17)24-20-12-6-11-19(20)21(23-22(24)26)27-14-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14H2,1H3 |
InChI 键 |
OFLBTKOQFQDKTN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11333026.png)
![(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11333034.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11333041.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333048.png)

![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11333053.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
![4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333065.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11333080.png)
![2-(2,6-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11333092.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11333098.png)
![2-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11333099.png)
